molecular formula C11H10ClNO2 B14786047 (S)-2-Chloro-3-(1H-indol-3-yl)propanoic acid

(S)-2-Chloro-3-(1H-indol-3-yl)propanoic acid

Cat. No.: B14786047
M. Wt: 223.65 g/mol
InChI Key: JBQREOSOAGYMPE-UHFFFAOYSA-N
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Description

(S)-2-Chloro-3-(1H-indol-3-yl)propanoic acid is a chiral compound that features an indole ring, a carboxylic acid group, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Chloro-3-(1H-indol-3-yl)propanoic acid typically involves the chlorination of 3-(1H-indol-3-yl)propanoic acid. One common method is the reaction of 3-(1H-indol-3-yl)propanoic acid with thionyl chloride (SOCl2) under reflux conditions, which introduces the chlorine atom at the alpha position relative to the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve similar chlorination reactions, optimized for yield and purity, using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Chloro-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include oxidized indole derivatives.

    Reduction: Products include reduced indole derivatives.

Scientific Research Applications

(S)-2-Chloro-3-(1H-indol-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Chloro-3-(1H-indol-3-yl)propanoic acid is not well-documented. indole derivatives generally exert their effects by interacting with various biological targets, including enzymes and receptors. The chlorine atom may enhance the compound’s reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Chloro-3-(1H-indol-3-yl)propanoic acid is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable intermediate in the synthesis of various bioactive compounds.

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

2-chloro-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H10ClNO2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5H2,(H,14,15)

InChI Key

JBQREOSOAGYMPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)Cl

Origin of Product

United States

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